molecular formula C13H17NO5 B15298386 3-{[(Tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoic acid

3-{[(Tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoic acid

Cat. No.: B15298386
M. Wt: 267.28 g/mol
InChI Key: RZXKHLNVOSCCOJ-UHFFFAOYSA-N
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Description

3-{[(Tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoic acid is an organic compound that features a benzoic acid core with a tert-butoxycarbonyl (BOC) protected amino group and a hydroxymethyl group. This compound is often used in organic synthesis and medicinal chemistry due to its functional groups, which allow for various chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (BOC) group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The hydroxymethyl group can be introduced through various methods, including reduction of a formyl group or hydroxylation of a methyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-{[(Tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoic acid can undergo several types of chemical reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The BOC-protected amino group can be deprotected and substituted with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid, while reduction of the carboxyl group would yield an alcohol.

Scientific Research Applications

3-{[(Tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoic acid involves its functional groups. The BOC-protected amino group can be deprotected to reveal a free amino group, which can then participate in various biochemical reactions. The hydroxymethyl group can undergo oxidation or reduction, altering the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Boc-amino)methyl]phenylacetic acid
  • tert-Butyl 4-ethynylbenzylcarbamate
  • Methyl 4-[(tert-butoxycarbonyl)amino]methylbenzoate
  • tert-Butyl 2-aminobenzylcarbamate
  • tert-Butyl 3-formylbenzylcarbamate

Uniqueness

3-{[(Tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoic acid is unique due to the presence of both a BOC-protected amino group and a hydroxymethyl group on the benzoic acid core. This combination of functional groups allows for versatile chemical modifications and applications in various fields .

Properties

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

3-(hydroxymethyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

InChI

InChI=1S/C13H17NO5/c1-13(2,3)19-12(18)14-10-5-8(7-15)4-9(6-10)11(16)17/h4-6,15H,7H2,1-3H3,(H,14,18)(H,16,17)

InChI Key

RZXKHLNVOSCCOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)O)CO

Origin of Product

United States

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